molecular formula C20H15FO3 B6411737 2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261979-60-5

2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6411737
CAS RN: 1261979-60-5
M. Wt: 322.3 g/mol
InChI Key: AIBWUOHWCGEZMA-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid (2-BFB) is a compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 155-157°C. 2-BFB is used in a variety of research applications, including organic synthesis, drug design, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-BFB.

Scientific Research Applications

2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has a variety of applications in the scientific research field. It is used in organic synthesis as a starting material for the synthesis of other compounds, such as benzyl ethers and esters. It is also used in drug design as a building block for the synthesis of novel drugs. In addition, 2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% is used in biochemistry and molecular biology for the analysis of proteins and other biological molecules.

Mechanism of Action

2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the synthesis of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, 2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to reduce the production of certain pro-inflammatory cytokines. In addition, 2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has been shown to have anti-oxidant and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% has a number of advantages for use in lab experiments. It is relatively easy to synthesize, with a high yield of 95%. In addition, it is relatively non-toxic and has low solubility in water, making it easy to handle and store. The main limitation is that it is not very soluble in organic solvents, making it difficult to use in certain experiments.

Future Directions

The use of 2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is the use of 2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% in drug design, as it could be used as a building block for the synthesis of novel drugs. In addition, 2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% could be used in the study of proteins and other biological molecules, as it has been shown to have anti-oxidant and anti-cancer effects. Finally, 2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% could be used in the study of inflammation and pain, as it has been shown to inhibit the enzyme COX-2.

Synthesis Methods

2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% can be synthesized using a variety of methods. The most common method is the reaction of 3-benzyloxybenzoic acid with fluorobenzene in the presence of an acid catalyst. This reaction produces 2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid, 95% as the major product with a yield of 95%. Other methods of synthesis include the use of a Friedel-Crafts acylation reaction and the use of a Grignard reagent.

properties

IUPAC Name

2-fluoro-6-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-18-11-5-10-17(19(18)20(22)23)15-8-4-9-16(12-15)24-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBWUOHWCGEZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692227
Record name 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Benzyloxyphenyl)-6-fluorobenzoic acid

CAS RN

1261979-60-5
Record name 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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